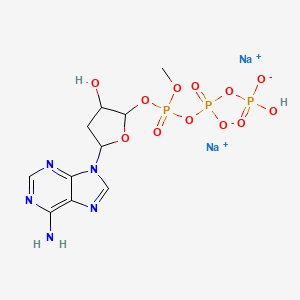
HOE-32020
Vue d'ensemble
Description
HOE-32020 is a marker dye in the Hoechst series . It is a blue fluorescent dye used to stain DNA . Hoechst binds to the grooves in the DNA double strand, which tends to be A/T-rich DNA strand . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .
Molecular Structure Analysis
The molecular formula of HOE-32020 is C25H23ClN6 . The formal name is 2′-(4-chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5′-bi-1H-benzimidazole . The SMILES representation is CN1CCN(CC1)C2=CC=C3N=C(C4=CC=C5C(NC(C(C=C6)=CC=C6Cl)=N5)=C4)NC3=C2 .Physical And Chemical Properties Analysis
The molecular weight of HOE-32020 is 442.9 . It has an emission maximum of 495 nm upon excitation at 350 nm . It is soluble in acetonitrile, DMSO, and methanol .Applications De Recherche Scientifique
Holographic Optical Elements in Solar Energy
Research on Holographic Optical Elements (HOEs) includes their application in solar energy, such as holographic concentrators for photovoltaic energy conversion and solar photochemistry. HOEs are used in daylighting, glazing, and shading in buildings, controlling solar radiation transmission through windows or glass curtain wall envelopes. They are recorded in dichromated gelatin layers on glass or plastic substrates, offering precise bandwidths, spectral ranges, and angular selectivity for specific applications (Stojanoff, Schulat, & Eich, 1999).
Engineering Applications of Enhanced Performance HOEs
HOEs have been developed for a range of engineering applications. This includes precision holographic films on glass or plastic substrates for holographic concentrators in photo-voltaic and thermal energy conversion, solar photochemistry, and lighting applications in buildings. Techniques like multiple exposure and chemically adapted hologram development enhance HOE performance (Stojanoff, 2006).
Film Manufacturing and Development Processes
The film manufacturing procedure and development process significantly impact the holographic properties of HOEs. The technology developed includes precision holographic films with specifically tailored optical properties for various technical applications. This extends the applicability of dichromated gelatin into different spectral domains (Stojanoff, 2004).
Application-Oriented Landscape Research
While not directly related to HOE-32020, research in application-oriented landscape involves integrating human and natural sciences, using methods like data modeling and scenarios in environmental impact assessment (Lenz & Peters, 2006).
Holographic Optical Design
The holographic optical design includes the use of HOEs in optical systems, such as laser scanners and display systems. Software like CODE V models the impact of HOEs on system performance, accommodating various types of HOEs in conjunction with conventional optical elements (Hayford, 1988).
Advantages and Disadvantages in Building Applications
HOEs have been researched for high-efficiency natural lighting in buildings, offering advantages in solar energy concentration and effective sun protection. However, research in this area has diminished in recent years without clear explanation (Solovyov & Pham, 2021).
Mécanisme D'action
Safety and Hazards
HOE-32020 is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLWDFFMBHOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856157 | |
| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
CAS RN |
23554-99-6 | |
| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid](/img/structure/B607885.png)







![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)